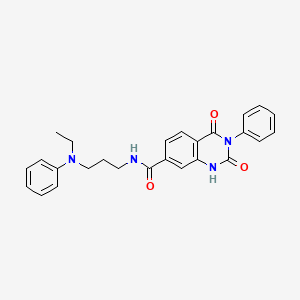![molecular formula C21H23NO4 B2758412 2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid CAS No. 1552504-03-6](/img/structure/B2758412.png)
2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid” is a type of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . These types of compounds are commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of this compound could involve a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C20H20N2O5 . It’s important to note that the exact structure can vary depending on the specific isomer or derivative of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound are likely related to its role in peptide synthesis. For example, it could be involved in reactions such as ring-closing metathesis .科学的研究の応用
Solid Phase Peptide Synthesis
Fmoc amino acids have revolutionized solid phase peptide synthesis (SPPS) by providing an orthogonal protection scheme that is compatible with a variety of solid supports, linkages, and side chain protecting groups. The Fmoc group allows for the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a wide range of conditions. This flexibility has significantly advanced bioorganic chemistry by enabling the synthesis of complex peptides with high efficiency and fidelity (Fields & Noble, 2009).
Phosphatase-stable Phosphothreonine Mimetic
The synthesis of orthogonally protected phosphothreonine mimetics using Fmoc chemistry highlights its utility in creating molecules resistant to enzymatic degradation, which is crucial for studying phosphorylation-dependent protein interactions. These mimetics have been successfully incorporated into peptides that retain binding efficacy to their target proteins, demonstrating the potential of Fmoc chemistry in developing tools for signal transduction research (Liu et al., 2009).
Protection of Hydroxy-groups
The Fmoc group's ability to protect hydroxy groups in the presence of acid- and base-labile protecting groups demonstrates its versatility. This characteristic is particularly valuable in the synthesis of complex organic molecules where selective deprotection is required, allowing for greater control over the synthetic process (Gioeli & Chattopadhyaya, 1982).
Synthesis of Oligomers from Sugar Amino Acids
Fmoc-protected sugar amino acids have facilitated the efficient synthesis of oligomers, showcasing the potential of Fmoc chemistry in creating novel biomolecules with potential therapeutic applications. The ability to synthesize oligomers of varying lengths opens up new avenues in drug design and biomaterials research (Gregar & Gervay-Hague, 2004).
Biobased Chemical Building Blocks
Fmoc chemistry has also been explored in the context of sustainable chemistry, where derivatives of carboxylic acids, such as 2-hydroxyisobutyric acid, can be synthesized from renewable resources. This approach aligns with the growing demand for green chemistry solutions and highlights the potential of Fmoc chemistry in contributing to sustainability (Rohwerder & Müller, 2010).
作用機序
Mode of Action
It is known that the fluorenylmethyloxycarbonyl (fmoc) group is often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Safety and Hazards
As with any chemical compound, handling “2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid” requires appropriate safety measures. It’s classified as a combustible solid, and it does not have a defined flash point .
Relevant Papers There are several papers that could provide more detailed information about this compound. For example, the paper titled “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid” could provide more detailed information about its synthesis and applications .
特性
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-21(2,19(23)24)13-22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVTXIXNORDKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2758330.png)
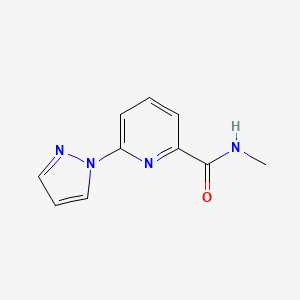

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2758335.png)
![2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2758336.png)
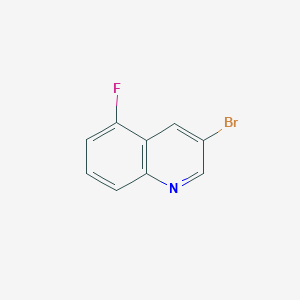
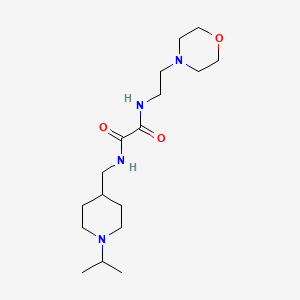
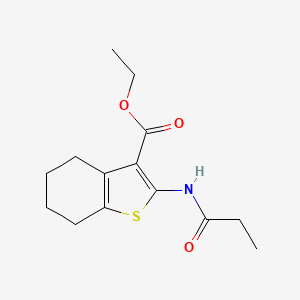


![2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2758344.png)
![(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2758347.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2758348.png)
